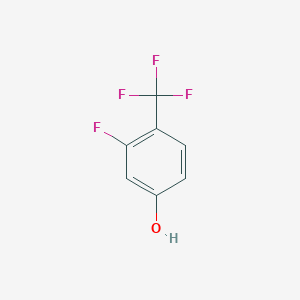

3-Fluoro-4-(trifluoromethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLJKHBPNDOAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379226 | |

| Record name | 3-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219581-07-4 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219581-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-hydroxybenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenol

CAS Number: 61721-07-1

Synonyms: 2-Fluoro-5-hydroxybenzotrifluoride, α,α,α,4-Tetrafluoro-m-cresol[1][2]

This technical guide provides a comprehensive overview of 4-Fluoro-3-(trifluoromethyl)phenol, a versatile fluorinated building block crucial in the development of pharmaceuticals and agrochemicals.[2][3] Its unique molecular structure imparts desirable properties for applications in medicinal chemistry and materials science.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Fluoro-3-(trifluoromethyl)phenol.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₄O | [1][2][4][5] |

| Molecular Weight | 180.10 g/mol | [2][4] |

| Appearance | White to orange to green powder to lump or colorless to slightly yellow liquid | [1][5] |

| Melting Point | 17 °C | [1][5] |

| Boiling Point | 86 °C at 15 mmHg; 206.6 °C at 760 mmHg | [1][5] |

| Density | 1.45 g/cm³ | [1][5] |

| Refractive Index | n20D 1.44 | [1] |

| Flash Point | 78.7 °C | [5] |

| Vapor Pressure | 0.164 mmHg at 25°C | [5] |

| pKa | 8.97 ± 0.18 (Predicted) | [5] |

| LogP | 2.55010 | [5] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Data

| Data Type | Value |

| LCMS Rt | 1.65 min |

| MS m/z | 179 [M-H]⁻ |

Safety and Handling

| Hazard Statement | GHS Classification | Precautionary Statement |

| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Danger) | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 |

| May cause an allergic skin reaction | Skin Sensitization (Warning) | |

| Harmful if swallowed | Acute Toxicity, Oral (Warning) | |

| Harmful if inhaled | Acute Toxicity, Inhalation (Warning) | |

| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard |

Storage: Store under an inert gas (nitrogen or Argon) at 2-8°C.[5]

Experimental Protocols

Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol via Diazotization-Hydrolysis

A common and effective method for the synthesis of 4-fluoro-3-(trifluoromethyl)phenol involves the diazotization of 4-fluoro-3-trifluoromethylaniline followed by hydrolysis of the resulting diazonium salt. This process is outlined in various patents and chemical literature.

Materials:

-

4-fluoro-3-trifluoromethylaniline

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Water

-

Copper sulfate (for hydrolysis)

-

Toluene or Xylene (for extraction)

-

Acetone

-

Oxone

-

10% w/v aqueous solution of sodium metabisulfite

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

Preparation of the Diazonium Salt:

-

A solution of 4-fluoro-3-trifluoromethylaniline (10 g, 56 mmol) is prepared in a mixture of concentrated sulfuric acid (63.5 g, 622 mmol) and water (69 g) with heating to approximately 80°C to ensure a uniform solution.

-

The solution is then cooled to below 10°C.

-

A solution of sodium nitrite (4.5 g, 59 mmol) in water (6.9 g) is added dropwise to the aniline solution while maintaining the temperature at or below 10°C.

-

-

Hydrolysis of the Diazonium Salt:

-

The aqueous solution of the diazonium salt is then added dropwise to a heated mixture of an aqueous solution of copper sulfate and a water-insoluble solvent like toluene or xylene. The reaction temperature is maintained between 75-85°C.

-

After the addition is complete, the reaction mixture is cooled.

-

-

Extraction and Purification:

-

The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent (e.g., toluene).

-

The combined organic layers are then analyzed by gas chromatography to determine the yield.

-

Alternative Oxidation Protocol:

An alternative final step for the synthesis involves the use of Oxone for oxidation.

-

A solution of OXONE (1.50 g, 2.45 mmol) in water (7.8 mL) is added dropwise over approximately 4 minutes to a solution of 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (710 mg, 2.4 mmol) in acetone (7.8 mL).

-

A precipitate forms during the addition. The reaction mixture is stirred vigorously for 15 minutes.

-

The reaction is then quenched with a 10% w/v aqueous solution of sodium metabisulfite (20 mL).

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product as a light yellow oil.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-Fluoro-3-(trifluoromethyl)phenol from its aniline precursor.

Caption: General workflow for the synthesis of 4-Fluoro-3-(trifluoromethyl)phenol.

Applications Overview

This compound serves as a key intermediate in various industrial applications.

Caption: Key application areas of 4-Fluoro-3-(trifluoromethyl)phenol.

References

An In-depth Technical Guide to the Physicochemical Properties of Fluoro-(trifluoromethyl)phenols

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of fluoro-(trifluoromethyl)phenols. It is important to note that while the inquiry specified 3-Fluoro-4-(trifluoromethyl)phenol, the available scientific literature and commercial data predominantly focus on its isomer, 4-Fluoro-3-(trifluoromethyl)phenol. This document will primarily detail the properties of the latter, while providing the available information for the former.

Compound Identification

While both isomers share the same molecular formula and weight, their structural differences lead to distinct physicochemical properties.

1.1. This compound

-

CAS Number: 219581-07-4

-

Molecular Formula: C₇H₄F₄O

-

Molecular Weight: 180.1 g/mol

-

Physical Form: Liquid

-

Purity: Typically available at 97%

-

Storage Conditions: Recommended to be stored in an inert atmosphere, in a freezer at temperatures below -20°C.

1.2. 4-Fluoro-3-(trifluoromethyl)phenol

-

Synonyms: 2-Fluoro-5-hydroxybenzotrifluoride, α,α,α,4-Tetrafluoro-m-cresol[2]

Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)phenol

The following tables summarize the key physicochemical properties of 4-Fluoro-3-(trifluoromethyl)phenol.

Table 1: Core Physicochemical Data

| Property | Value | Reference |

| Melting Point | 17 °C | [1][2] |

| Boiling Point | 206.6 °C at 760 mmHg; 86 °C at 15 mmHg | [1][2] |

| Density | 1.434 g/cm³ | [1] |

| Refractive Index | 1.45 (at 20°C) | [1][2] |

| Flash Point | 78.7 °C | [1] |

| Vapor Pressure | 0.164 mmHg at 25°C | [1][3] |

Table 2: Acidity and Lipophilicity

| Property | Value | Notes |

| pKa | 8.97 ± 0.18 | Predicted value[1][3] |

| logP | 2.55 | A positive value indicates higher lipophilicity.[1] |

| Solubility | Insoluble in water; Soluble in ethanol and dichloromethane. | [3] |

Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol

The primary synthetic route to 4-Fluoro-3-(trifluoromethyl)phenol involves a two-step process starting from 4-fluoro-3-trifluoromethylaniline. This process includes diazotization followed by hydrolysis.[5][6][7]

Step 1: Diazotization 4-fluoro-3-trifluoromethylaniline is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid), at low temperatures (≤10°C).[5][6][7] This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺).

Step 2: Hydrolysis The resulting diazonium salt is then hydrolyzed, usually by heating the aqueous solution.[7] The presence of a copper sulfate solution can facilitate this step.[6] This process replaces the diazonium group with a hydroxyl group (-OH), yielding the final product, 4-Fluoro-3-(trifluoromethyl)phenol. The yield of this reaction can be as high as 96%.[6]

Experimental Protocols

4.1. pKa Determination The acidity of a compound is a critical parameter, and several methods can be employed for its determination.

-

Potentiometric Titration: This is a high-precision technique where the compound is titrated with a standard acid or base, and the pH is monitored using a pH electrode. The pKa is then calculated from the inflection point of the titration curve.[8][9] This method requires a pure sample in milligram quantities.[8][9]

-

UV-Vis Spectrophotometry: This method involves measuring the UV-Vis absorption spectra of the compound across a range of pH values. The pKa can be determined from the changes in absorbance, provided the protonated and deprotonated forms of the molecule have distinct spectra.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine pKa values by observing the chemical shift changes of specific protons as a function of pH.[10]

4.2. logP Determination The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity.

-

Shake-Flask Method: This is the traditional and most accurate method. The compound is dissolved in a mixture of n-octanol and water, the mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured to calculate the partition coefficient.[11][12]

-

High-Performance Liquid Chromatography (HPLC): A faster, indirect method where the logP is estimated from the retention time of the compound on a reverse-phase (e.g., C18) column.[11][13] A linear relationship is established between the logarithm of the retention time and the logP values of a series of known compounds, which is then used to determine the logP of the unknown compound.[13]

Applications in Research and Industry

4-Fluoro-3-(trifluoromethyl)phenol is a versatile building block, primarily utilized as a key intermediate in the synthesis of more complex molecules.[2][14] The presence of both fluorine and a trifluoromethyl group can enhance metabolic stability and lipophilicity, making it a valuable precursor in:

-

Pharmaceutical Development: It is used in the synthesis of novel therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial compounds.[2][14]

-

Agrochemicals: This compound is a precursor for various herbicides and fungicides, contributing to crop protection.[2][14]

-

Material Science: It is also employed in the production of specialty polymers and coatings that exhibit enhanced thermal and chemical resistance.[2][14]

Safety and Toxicology

4-Fluoro-3-(trifluoromethyl)phenol is classified as a hazardous substance.

-

Health Hazards: It is harmful if swallowed, in contact with skin, or inhaled.[3] It is reported to cause severe skin burns and eye damage, may cause an allergic skin reaction, and can lead to respiratory irritation.[3][4]

-

Environmental Hazards: The compound is toxic to aquatic life with long-lasting effects.[4]

-

Handling Precautions: Appropriate personal protective equipment, including gloves and eye/face protection, should be worn.[3] Work should be conducted in a well-ventilated area, and release to the environment should be avoided.[15]

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 4-Fluoro-3-(trifluoromethyl)phenol | C7H4F4O | CID 601854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 6. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. youtube.com [youtube.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acdlabs.com [acdlabs.com]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. nbinno.com [nbinno.com]

- 15. 4-Fluoro-3-(trifluoromethyl)phenol | 61721-07-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenol: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-4-(trifluoromethyl)phenol and its structural analogs and derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and trifluoromethyl groups onto the phenol scaffold imparts unique physicochemical and pharmacological properties, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide delves into the synthesis, physicochemical characteristics, and biological activities of these compounds, with a particular focus on their potential as anticancer agents through the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of structure-activity relationships.

Introduction

Phenolic scaffolds are prevalent in a vast array of biologically active compounds and approved drugs.[1] The strategic functionalization of the phenol ring with fluorine-containing substituents has emerged as a powerful tool in modern drug design. The introduction of a fluorine atom can significantly alter a molecule's pKa, lipophilicity, and metabolic stability.[2][3] The trifluoromethyl group, in particular, is a lipophilic, electron-withdrawing moiety that can enhance a compound's permeability through biological membranes and improve its metabolic profile.[2][4]

The combination of both a fluorine atom and a trifluoromethyl group on a phenol ring, as seen in this compound, creates a unique chemical entity with a distinct electronic and steric profile. This guide explores the rich chemical space of its analogs and derivatives and their potential applications in the development of novel therapeutics.

Physicochemical Properties

The substitution pattern of fluorine and trifluoromethyl groups on the phenol ring profoundly influences its physicochemical properties, which in turn dictates the pharmacokinetic and pharmacodynamic profile of the molecule.

Acidity (pKa)

The electron-withdrawing nature of both the fluorine and trifluoromethyl groups increases the acidity of the phenolic hydroxyl group compared to phenol itself. The position of these substituents is critical in determining the extent of this effect. Generally, trifluoromethyl groups have a more pronounced acidifying effect than fluorine. The pKa of 4-(trifluoromethyl)phenol is reported to be around 9.39.[5] For 3-fluoro-4-(trifluoromethoxy)phenol, a predicted pKa value is approximately 8.36.[6] A comprehensive understanding of the pKa is crucial for predicting the ionization state of the molecule at physiological pH, which affects its solubility, permeability, and target engagement.

Lipophilicity (logP/logD)

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is significantly impacted by fluorination. The trifluoromethyl group is known to be highly lipophilic.[2] The predicted logP value for 4-(trifluoromethyl)phenol is 2.65.[5] The interplay of the hydrophilic hydroxyl group and the lipophilic fluorinated substituents allows for the fine-tuning of the overall lipophilicity of the molecule to optimize its drug-like properties.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted logP |

| This compound | C₇H₄F₄O | 180.10 | - | - |

| 4-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | 9.39[5] | 2.65[5] |

| 3-Fluoro-4-(trifluoromethoxy)phenol | C₇H₄F₄O₂ | 196.10 | 8.36[6] | - |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs often involves multi-step sequences, with the introduction of the fluorine and trifluoromethyl groups being key strategic considerations.

Synthesis of the Core Scaffold

A common route to 4-fluoro-3-(trifluoromethyl)phenol involves the diazotization of 4-fluoro-3-(trifluoromethyl)aniline, followed by hydrolysis of the resulting diazonium salt.[7][8][9]

Experimental Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol [8]

-

Step 1: Diazotization

-

A mixture of 4-fluoro-3-(trifluoromethyl)aniline, concentrated sulfuric acid, and water is prepared and cooled to below 10°C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 10°C.

-

The reaction mixture is stirred for a short period at a low temperature to ensure complete formation of the diazonium salt.

-

-

Step 2: Hydrolysis

-

The aqueous solution of the diazonium salt is then added to a heated aqueous solution of copper sulfate.

-

The reaction mixture is heated to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

-

The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved through distillation or chromatography.

-

Synthesis of Derivatives

Derivatives of the core scaffold can be synthesized through various reactions targeting the phenolic hydroxyl group, such as etherification and esterification, to explore structure-activity relationships.

Experimental Protocol: Synthesis of Aryl Trifluoromethyl Ethers from Phenols [10]

-

Step 1: Formation of Trichloromethyl Aryl Ethers (in situ)

-

The phenol is heated with carbon tetrachloride, anhydrous hydrogen fluoride, and a catalytic amount of boron trifluoride in a sealed pressure vessel.

-

-

Step 2: Fluorination

-

The intermediate trichloromethyl ether is not isolated but is directly converted to the trifluoromethyl ether under the reaction conditions.

-

Note: This method may not be suitable for phenols with ortho substituents capable of hydrogen bonding.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown promise as anticancer agents, with their biological activity being highly dependent on the substitution pattern on the phenol ring and any appended moieties.

Anticancer Activity

Fluorinated chalcones and other phenol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[10][11] For instance, certain fluorinated chalcones exhibited IC₅₀ values in the range of 67.51-108.20 μM against HepG2 cancer cells.[11] A tetrahydroquinoline derivative of phenol showed an IC₅₀ of 50.5 ± 3.8 µM against human osteosarcoma cells.[10] While specific IC₅₀ values for a systematic series of this compound analogs are not extensively available in the public domain, the existing data on related fluorinated phenols underscore their potential as a scaffold for the development of novel anticancer agents.

Table 2: Anticancer Activity of Selected Fluorinated Phenol Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated Chalcones | HepG2 | 67.51 - 108.20 | [11] |

| Tetrahydroquinoline Phenol Derivative | U2OS (Osteosarcoma) | 50.5 ± 3.8 | [10] |

Mechanism of Action: Targeting Kinase Signaling Pathways

Many small molecule anticancer drugs exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-established target in cancer therapy.[2][12][13][14] The 3-chloro-4-(3-fluorobenzyloxy) aniline moiety, structurally related to the compounds discussed herein, is a component of potent EGFR kinase inhibitors.[15] This suggests that derivatives of this compound could potentially act as inhibitors of EGFR or other kinases in the same pathway.

The EGFR signaling cascade involves the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which regulate cell proliferation, survival, and differentiation.[2][14] Inhibition of EGFR can block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.

// Nodes EGF [label="EGF", fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#4285F4"]; Grb2 [label="Grb2"]; SOS [label="SOS"]; Ras [label="Ras"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt"]; mTOR [label="mTOR"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853"]; Inhibitor [label="this compound\nDerivative (Hypothetical)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Activates"]; Grb2 -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Regulates"]; EGFR -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PDK1 -> Akt; Akt -> mTOR; mTOR -> Proliferation [label="Regulates"]; Inhibitor -> EGFR [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } dot Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of the synthesized compounds against specific kinases like EGFR, a standard in vitro kinase assay can be performed.

Protocol: In Vitro Kinase Inhibition Assay [5][7][11]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

-

Materials:

-

Recombinant human kinase (e.g., EGFR)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a microplate, add the kinase, the substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature for a set period.

-

Stop the reaction and add the detection reagent to measure the amount of product formed (or ATP consumed).

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

This compound and its derivatives represent a promising class of compounds for drug discovery, particularly in the field of oncology. The unique physicochemical properties conferred by the fluorine and trifluoromethyl substituents provide a strong foundation for the design of potent and selective therapeutic agents. While further research is needed to establish comprehensive structure-activity relationships and to elucidate the precise mechanisms of action for a broader range of analogs, the existing data highlight the potential of this scaffold to yield novel drug candidates. The synthetic routes and biological evaluation protocols detailed in this guide provide a framework for the continued exploration of this important chemical space.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 219581-07-4 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. In vitro kinase assay [protocols.io]

- 8. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 9. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Fluoro-4-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Fluoro-4-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for this specific isomer, this document presents a combination of predicted values derived from closely related analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of published data for isomeric and structurally similar compounds, including 4-fluoro-3-(trifluoromethyl)phenol, 2-fluoro-4-(trifluoromethyl)phenol, 3-(trifluoromethyl)phenol, and 4-(trifluoromethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.4 - 7.6 | m | - | H-5 |

| ~ 7.1 - 7.3 | m | - | H-2, H-6 |

| ~ 5.0 - 6.0 | br s | - | -OH |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Description |

| ~ 155 - 158 (d) | C-F |

| ~ 152 - 155 | C-OH |

| ~ 125 - 130 (q) | C-CF₃ |

| ~ 120 - 125 (q) | -CF₃ |

| ~ 118 - 122 (d) | C-H adjacent to C-F |

| ~ 115 - 118 | C-H |

| ~ 110 - 114 (d) | C-H adjacent to C-F |

Note: (d) denotes a doublet due to coupling with fluorine, and (q) denotes a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch |

| 1600 - 1585 | Medium | C=C aromatic ring stretch |

| 1500 - 1400 | Medium | C=C aromatic ring stretch |

| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |

| 1250 - 1000 | Strong | C-O stretch |

| 1100 - 1000 | Strong | C-F stretch (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Relative Intensity | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 151 | Medium | [M - CHO]⁺ |

| 131 | Medium | [M - F - CO]⁺ |

| 111 | Medium | [M - CF₃]⁺ |

| 83 | Medium | [C₅H₄F]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.28 s

-

Spectral Width: 20 ppm

2.1.3. ¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Thin Film Method):

-

Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

2.2.2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]

2.3.2. Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40 - 400

-

Inlet System: The sample is introduced via a GC column to ensure separation from any impurities.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of 3-Fluoro-4-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-Fluoro-4-(trifluoromethyl)phenol, a key intermediate in the development of various pharmaceuticals and agrochemicals. The information presented herein is intended for a scientific audience and includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a substituted aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group can impart unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities. This guide outlines the viable synthetic strategies for the preparation of this valuable building block.

Pathway 1: Oxidation of a Phenylboronic Acid Pinacol Ester Intermediate

A prominent and effective method for the synthesis of this compound involves the oxidation of a corresponding boronic acid derivative. This pathway is advantageous due to its high efficiency and the commercial availability of the necessary precursors.

The overall transformation is depicted in the following workflow:

Experimental Protocols

Step 1: Synthesis of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

A common method for this borylation reaction is the Miyaura borylation. While a specific experimental protocol for this exact substrate is not detailed in the provided search results, a general procedure is as follows:

To a solution of 1-bromo-3-fluoro-4-(trifluoromethyl)benzene in dioxane is added bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)). The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the desired boronic acid pinacol ester.

Step 2: Oxidation to this compound

A solution of OXONE® (potassium peroxymonosulfate) in water is added dropwise to a solution of 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in acetone.[1] The reaction is stirred vigorously for a short period at room temperature.[1] The reaction is then quenched with an aqueous solution of sodium metabisulfite.[1] The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude phenol.[1]

Quantitative Data

| Step | Starting Material | Reagents | Product | Yield | Purity | Reference |

| 2 | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Oxone, Acetone, Water | This compound | Not Specified | Used without purification | [1] |

Pathway 2: Diazotization of 3-Fluoro-4-(trifluoromethyl)aniline

Another classical and widely used method for the synthesis of phenols is the diazotization of the corresponding aniline, followed by hydrolysis of the resulting diazonium salt. This pathway is contingent on the availability of 3-fluoro-4-(trifluoromethyl)aniline.

The logical workflow for this pathway is as follows:

Experimental Protocols

Synthesis of 3-Fluoro-4-(trifluoromethyl)aniline

Diazotization and Hydrolysis

While a specific protocol for 3-fluoro-4-(trifluoromethyl)aniline was not found, a general procedure based on the synthesis of the isomeric 4-fluoro-3-trifluoromethylphenol can be extrapolated.[2][3]

The 3-fluoro-4-(trifluoromethyl)aniline would be dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to a low temperature (typically 0-10 °C).[3] An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt.[3] The resulting diazonium salt solution is then added to a heated aqueous solution, often containing copper sulfate, to facilitate the hydrolysis to the phenol.[3] The product is then extracted with an organic solvent and purified.

Quantitative Data

Quantitative data for the synthesis of this compound via this pathway is not available in the provided search results. For the isomeric 4-fluoro-3-trifluoromethylphenol, yields are reported to be in the range of 60-90% depending on the specific reaction conditions.[3]

Summary and Outlook

The synthesis of this compound can be effectively achieved through the oxidation of its corresponding boronic acid pinacol ester. This method offers a direct and high-yielding route to the target molecule. The diazotization of 3-fluoro-4-(trifluoromethyl)aniline represents a viable alternative, although the synthesis of the aniline precursor and specific conditions for the diazotization and hydrolysis of this particular isomer require further investigation and optimization. Researchers and drug development professionals can select the most appropriate pathway based on the availability of starting materials, scalability, and desired purity of the final product. Future work should focus on developing a more streamlined and well-documented synthesis of the 3-fluoro-4-(trifluoromethyl)aniline precursor to enhance the accessibility of the diazotization route.

References

The Trifluoromethyl Moiety: A Catalyst for Potent Biological Activity in Phenolic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into phenolic scaffolds has emerged as a powerful tool in medicinal chemistry, unlocking a diverse range of potent biological activities. This guide provides a comprehensive overview of the core biological activities of trifluoromethylated phenols, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The unique physicochemical properties imparted by the trifluoromethyl group—including high electronegativity, lipophilicity, and metabolic stability—significantly influence the pharmacokinetic and pharmacodynamic profiles of these compounds, making them valuable candidates in drug discovery and development.

I. Core Biological Activities and Quantitative Data

Trifluoromethylated phenols exhibit a broad spectrum of biological activities, including enzyme inhibition, antimicrobial effects, antioxidant capacity, and cytotoxicity against cancer cells. The following tables summarize key quantitative data, providing a comparative overview of their potency.

Table 1: Enzyme Inhibition by Trifluoromethylated Phenols

| Compound | Target Enzyme | IC₅₀ Value | Reference |

| 2-acetoxy-4-(trifluoromethyl)benzoic acid (Triflusal) | Cyclooxygenase-2 (COX-2) | 0.16 mM | [1] |

| 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | Cyclooxygenase-2 (COX-2) | 0.39 mM | [1] |

| Trifluoromethyl-pyrazole-carboxamide derivative 3b | Cyclooxygenase-1 (COX-1) | 0.46 µM | [2] |

| Trifluoromethyl-pyrazole-carboxamide derivative 3b | Cyclooxygenase-2 (COX-2) | 3.82 µM | [2] |

| Trifluoromethyl-pyrazole-carboxamide derivative 3g | Cyclooxygenase-2 (COX-2) | 2.65 µM | [2] |

| Trifluoromethyl-pyrazole-carboxamide derivative 3d | Cyclooxygenase-2 (COX-2) | 4.92 µM | [2] |

| Imidazole derivative with trifluoromethylphenyl group (AA6 ) | p38 MAP kinase | 403.57 nM | [1] |

Table 2: Antimicrobial Activity of Trifluoromethylated Phenols

| Compound | Microorganism | MIC Value | Reference |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | >125 µg/mL | [3] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | 31.25 µg/mL | [3] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 125 µg/mL | [3] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | 62.5 µg/mL | [3] |

| Fluoro and trifluoromethyl-substituted salicylanilides | Staphylococcus aureus ATCC 29213 | 0.25–64 µg/mL | [4] |

Table 3: Cytotoxicity of Trifluoromethylated Phenols against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ Value | Reference |

| Azole compound with trifluoromethylphenyl ring (a1 ) | MCF-7 (Breast) | 5.84±0.76 µg/mL | [1] |

| Azole compound with trifluoromethylphenyl ring (a1 ) | MDA-MB-231 (Breast) | 5.01±0.32 µg/mL | [1] |

| Azole compound with trifluoromethylphenyl ring (a1 ) | HCT-116 (Colon) | 5.57±0.02 µg/mL | [1] |

| Azole compound with trifluoromethylphenyl ring (a2 ) | MCF-7 (Breast) | 7.82±0.15 µg/mL | [1] |

| Azole compound with trifluoromethylphenyl ring (a2 ) | MDA-MB-231 (Breast) | 6.38±0.07 µg/mL | [1] |

| Azole compound with trifluoromethylphenyl ring (a2 ) | HCT-116 (Colon) | 14.18±0.21 µg/mL | [1] |

| Azole compound with trifluoromethylphenyl ring (a3 ) | MCF-7 (Breast) | 15.34±0.65 µg/mL | [1] |

| Azole compound with trifluoromethylphenyl ring (a3 ) | MDA-MB-231 (Breast) | 9.92±0.24 µg/mL | [1] |

| Azole compound with trifluoromethylphenyl ring (a3 ) | HCT-116 (Colon) | 11.61±0.23 µg/mL | [1] |

| Azole compound with trifluoromethylphenyl ring (a4 ) | MCF-7 (Breast) | 9.02±0.34 µg/mL | [1] |

| Azole compound with trifluoromethylphenyl ring (a4 ) | MDA-MB-231 (Breast) | 7.04±0.07 µg/mL | [1] |

| Azole compound with trifluoromethylphenyl ring (a4 ) | HCT-116 (Colon) | 11.89±0.19 µg/mL | [1] |

| α-Trifluoromethyl chalcones | Androgen-independent prostate cancer cell lines | < 0.2 µM | [1] |

II. Key Signaling Pathways Modulated by Trifluoromethylated Phenols

The biological effects of trifluoromethylated phenols are often mediated through their interaction with and modulation of critical intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, survival, and stress response.

A. The NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Certain trifluoromethylated phenols have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects. For instance, triflusal and its metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), have been demonstrated to block the activation of NF-κB.[1]

B. The PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to apoptosis. Phenolic compounds, including those with trifluoromethyl groups, have been investigated for their potential to inhibit this pathway. For example, a novel naphthofuran compound containing a bis(trifluoromethyl)phenyl moiety has been shown to inhibit the STAT3 signaling pathway, which can be interconnected with the PI3K/Akt pathway.[1]

C. The MAPK Signaling Pathway in Neuroinflammation

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, plays a crucial role in neuroinflammatory processes. Dysregulation of this pathway is implicated in various neurodegenerative diseases. Certain trifluoromethylphenyl derivatives have shown promise as inhibitors of key kinases within this pathway, such as p38 MAP kinase.[1]

D. The Nrf2 Signaling Pathway in Oxidative Stress

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes. While direct evidence for trifluoromethylated phenols is still emerging, polyphenols, in general, are known to activate this protective pathway.

III. Experimental Protocols

This section provides an overview of the methodologies used to determine the biological activities presented in the tables.

A. Enzyme Inhibition Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

-

Principle: The assay measures the ability of a compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by COX enzymes.

-

Methodology:

-

Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrate.

-

After a defined incubation period, the reaction is stopped.

-

The amount of prostaglandin produced is quantified using methods such as ELISA or mass spectrometry.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.[2]

-

2. p38 MAP Kinase Inhibition Assay:

-

Principle: This assay determines the inhibitory effect of a compound on the kinase activity of p38 MAP kinase.

-

Methodology:

-

The p38 enzyme, a specific substrate peptide, and the test compound are incubated in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After incubation, a detection reagent is added to measure the amount of phosphorylated substrate, often through fluorescence or luminescence.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.[1]

-

B. Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

-

Methodology:

-

Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3]

-

C. Cytotoxicity Assays

1. MTT Assay (for IC₅₀ determination):

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Methodology:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

An MTT solution is added to each well, and the plate is incubated to allow formazan formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[1]

-

IV. Conclusion

The inclusion of a trifluoromethyl group in phenolic structures is a highly effective strategy for enhancing a wide range of biological activities. The data and methodologies presented in this guide highlight the potential of trifluoromethylated phenols as promising leads in the development of new therapeutic agents for cancer, inflammatory diseases, and infectious diseases. The modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK underscores the mechanistic basis for their potent effects. Further exploration of structure-activity relationships and in vivo studies are warranted to fully realize the therapeutic potential of this important class of compounds.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate introduction of fluorine into drug candidates has become a paramount strategy in medicinal chemistry, profoundly influencing their pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design, offering quantitative insights, detailed experimental methodologies, and visual representations of key concepts to empower researchers in the rational design of next-generation therapeutics.

The Core Impact of Fluorination on Drug Properties

The unique physicochemical properties of the fluorine atom, including its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine bond, are leveraged to modulate a molecule's metabolic stability, binding affinity, acidity (pKa), and lipophilicity (logP).[1][2] Strategic placement of fluorine can transform a promising lead compound into a viable drug candidate.

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2][3] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3] By replacing hydrogen atoms at metabolically labile positions with fluorine, the metabolic half-life of a drug can be significantly extended.[3]

Quantitative Impact of Fluorination on Metabolic Half-Life

| Compound Series | Non-fluorinated Analogue Half-life | Fluorinated Analogue Half-life | Fold Increase | Reference |

| Pyrazole Derivative (Celecoxib precursor) | 3.5 hours (rat) | 220 hours (rat) | ~63 | [1] |

| Thromboxane A2 | ~30 seconds (in vitro, pH 7.4) | 10⁸-fold slower hydrolysis rate | N/A | [1] |

| Indole Analogue (UT-155) | 12.35 min (mouse liver microsomes) | 53.71 min (CF3-substituted analogue) | ~4.3 | [4] |

| JAK Inhibitor | Not specified | Doubled plasma half-life | 2 | [5] |

Modulating Binding Affinity

Fluorine's electronic properties can significantly influence a drug's binding affinity for its target protein. The introduction of fluorine can alter the charge distribution of a molecule, leading to more favorable electrostatic interactions, hydrogen bonds, and other non-covalent interactions within the binding pocket.[1] For example, in the development of fluoroquinolone antibacterials, the presence of a fluorine atom at the C-6 position was found to enhance DNA gyrase binding by 2- to 17-fold.[1]

Tuning pKa for Optimal Bioavailability

The strong electron-withdrawing nature of fluorine can substantially alter the pKa of nearby acidic or basic functional groups.[1][2] This modulation is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ultimately, its bioavailability. Introducing fluorine near an amine, for instance, can lower its pKa, reducing its basicity and potentially improving its ability to cross cell membranes.[1]

Quantitative Impact of Fluorination on Amine pKa

| Compound Series | Non-fluorinated Analogue pKa | Fluorinated Analogue pKa | ΔpKa | Reference |

| Ethylamines | 10.63 | 8.82 (Monofluoro) | -1.81 | [6] |

| Ethylamines | 10.63 | 7.5 (Difluoro) | -3.13 | [6] |

| PDE9 Inhibitor (Pyrrolidine) | 9.7 | 8.5 (β-fluoro) | -1.2 | [7] |

| PDE9 Inhibitor (Pyrrolidine) | 9.7 | 6.5 (α-fluoro) | -3.2 | [7] |

Adjusting Lipophilicity for Improved Permeability

The effect of fluorination on lipophilicity (logP) is complex and context-dependent. While the substitution of a hydrogen atom with a fluorine atom on an aromatic ring generally leads to a slight increase in logP, the effect on aliphatic chains can be more varied, sometimes even decreasing lipophilicity.[8][9] This ability to fine-tune logP allows medicinal chemists to optimize a drug's permeability across biological membranes and its overall absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Impact of Fluorination on logP

| Compound | logP (Non-fluorinated) | logP (Fluorinated) | ΔlogP | Reference |

| Benzene | 2.13 | 2.27 (Fluorobenzene) | +0.14 | [8] |

| Toluene | 2.73 | 2.87 (4-Fluorotoluene) | +0.14 | [10] |

| Aniline | 0.90 | 1.15 (4-Fluoroaniline) | +0.25 | [10] |

| Indole | 2.14 | 2.25 (5-Fluoroindole) | +0.11 | [11] |

| 3-Propyl-1H-indole | Not specified | 3.5 (2-CF3-indole) | Increase | [11] |

Experimental Protocols for Assessing Fluorinated Compounds

The successful integration of fluorine into drug candidates relies on robust experimental evaluation. The following sections provide detailed methodologies for key in vitro assays used to characterize the properties of fluorinated compounds.

Metabolic Stability Assessment: The Microsomal Stability Assay

This assay determines the in vitro metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

Materials:

-

Test compound and positive/negative control compounds

-

Pooled liver microsomes (human, rat, or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold quenching solution (e.g., acetonitrile or methanol with an internal standard)

-

96-well plates

-

Incubator capable of maintaining 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Prepare stock solutions of the test compound and controls.

-

On the day of the experiment, thaw the liver microsomes on ice and dilute them to the desired concentration in phosphate buffer.

-

Prepare the NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the ice-cold quenching solution.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining against time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (protein concentration).

-

Binding Affinity Determination: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding between a ligand (e.g., a fluorinated drug) and a target protein immobilized on a sensor chip.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Target protein (ligand)

-

Fluorinated compound (analyte)

-

Running buffer (e.g., HBS-EP)

-

Regeneration solution

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the target protein over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of the fluorinated compound (analyte) over the immobilized ligand surface.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

-

-

Regeneration:

-

Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgram (a plot of RU versus time) is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

pKa Determination Using ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for determining the pKa of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus to changes in its electronic environment.

Materials:

-

NMR spectrometer equipped with a fluorine probe

-

Fluorinated compound

-

A series of buffers covering a wide pH range

-

D₂O for locking

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare a series of samples of the fluorinated compound in buffers of known pH.

-

Add a small amount of D₂O to each sample for the NMR lock.

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra for each sample at a constant temperature.

-

Record the chemical shift of the fluorine signal for each pH value.

-

-

Data Analysis:

-

Plot the ¹⁹F chemical shift (δ) as a function of pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a modified version) to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Visualizing the Role of Fluorine in Drug Action and Development

Graphviz diagrams provide a clear and concise way to visualize complex biological pathways and experimental workflows.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. benchchem.com [benchchem.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Fluoro-4-(trifluoromethyl)phenol (CAS No. 219581-07-4), a key intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

This compound is a hazardous substance that presents multiple risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with the following hazard statements:

-

H301: Toxic if swallowed [1]

-

H311: Toxic in contact with skin [1]

-

H314: Causes severe skin burns and eye damage [1]

-

H317: May cause an allergic skin reaction [1]

-

H411: Toxic to aquatic life with long lasting effects [1]

The signal word for this chemical is "Danger" .[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value | Reference |

| CAS Number | 219581-07-4 | [1] |

| Molecular Formula | C7H4F4O | [1] |

| Molecular Weight | 180.1 g/mol | [1] |

| Appearance | White or Colorless to Orange to Green powder to lump to clear liquid | [2] |

| Purity | >98.0% | [2] |

Toxicity Data

While specific quantitative toxicity data such as LD50 or LC50 values for this compound are not detailed in the provided safety data sheets, its classification as "Acute toxicity - Category 3" for both oral and dermal routes indicates a high degree of toxicity.[1] The chemical, physical, and toxicological properties have not been thoroughly investigated for some related compounds, highlighting the need for caution.[3]

Experimental Protocols for Safety Evaluation

The hazard classifications presented in this guide are derived from standardized tests. While the specific experimental reports for this compound are proprietary, the methodologies are based on internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity: Typically determined using OECD Test Guideline 423, which involves the administration of the substance to fasted animals, followed by observation for signs of toxicity and mortality.

-

Acute Dermal Toxicity: Follows protocols similar to OECD Test Guideline 402, where the substance is applied to the skin of animals, and toxic effects are monitored.

-

Skin Corrosion/Irritation: Assessed using methods like OECD Test Guideline 431 (In Vitro Skin Corrosion) or 439 (In Vitro Skin Irritation), which use reconstructed human epidermis models to predict skin hazards.

-

Eye Damage/Irritation: Often evaluated using in vitro methods like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Test Guideline 437).

-

Skin Sensitization: Determined through assays such as the Local Lymph Node Assay (LLNA) as described in OECD Test Guideline 429.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound. The selection of PPE is based on the potential for exposure.

| Protection Type | Specification | Justification |

| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards. A face shield may also be required. | Protects against splashes and dust that can cause severe eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat, and for larger quantities, chemical-resistant overalls are required. | Prevents skin contact which can be toxic and cause severe burns.[1] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK-P2) should be used.[3] | Protects against inhalation of harmful dust, mists, or vapors.[4] |

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection decision tree for handling hazardous chemicals.

Safe Handling and Storage

Handling Procedures

-

Engineering Controls: Always handle this substance within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure safety showers and eyewash stations are readily accessible.[5]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1] Wash hands and any exposed skin thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

-

General Precautions: Avoid formation of dust and aerosols.[3] Avoid contact with skin, eyes, and clothing.[4]

Storage Conditions

-

Container: Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[4][6]

-

Security: The substance should be stored in a locked cabinet or area accessible only to authorized personnel.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and acid chlorides.[7]

Emergency Procedures

Immediate and appropriate response to an emergency is crucial.

First Aid Measures

The following flowchart outlines the initial steps to take in case of an exposure.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4-Fluoro-3-(trifluoromethyl)phenol | 61721-07-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. capotchem.com [capotchem.com]

- 4. fishersci.com [fishersci.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

An important note on nomenclature: While the initial request specified 3-Fluoro-4-(trifluoromethyl)phenol, commercial availability and published research predominantly feature the isomeric compound, 4-Fluoro-3-(trifluoromethyl)phenol (CAS Number: 61721-07-1) . This guide will focus on this commercially accessible and researched molecule, a key building block in the development of novel pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of 4-Fluoro-3-(trifluoromethyl)phenol, including its commercial suppliers, physicochemical properties, synthesis protocols, and its potential applications in drug discovery, particularly focusing on its implied anti-inflammatory and antimicrobial activities.

Commercial Availability

A variety of chemical suppliers offer 4-Fluoro-3-(trifluoromethyl)phenol, catering to research and development as well as bulk manufacturing needs. The purity of the compound is a critical factor for researchers, with most suppliers guaranteeing a purity of at least 98-99%.[1] Below is a summary of some of the commercial suppliers.

| Supplier | Purity | Available Quantities |

| --INVALID-LINK-- | ≥ 98% (GC) | 5g, 25g |

| --INVALID-LINK-- | >98.0%(GC)(T) | 5g, 25g[2] |

| --INVALID-LINK-- | Not specified | Not specified |

| --INVALID-LINK-- | 98% | 5g, 25g, 100g[2] |

| --INVALID-LINK-- | 98%, 99% | Varies by supplier[3] |

| --INVALID-LINK-- | Not specified | Not specified |

| --INVALID-LINK-- | 98%, 99% | Varies by supplier |

Physicochemical and Spectroscopic Data

Accurate physicochemical and spectroscopic data are essential for the effective use of 4-Fluoro-3-(trifluoromethyl)phenol in research and synthesis. The following tables summarize key properties of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 61721-07-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₄F₄O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 180.10 g/mol | --INVALID-LINK--[4] |

| Appearance | White to orange to green powder to lump | --INVALID-LINK--[5] |

| Melting Point | 17 °C | --INVALID-LINK--, --INVALID-LINK--[5][6] |

| Boiling Point | 84-86 °C at 15 mmHg | --INVALID-LINK--, --INVALID-LINK--[5][6] |

| Density | 1.45 g/cm³ | --INVALID-LINK--[5] |

| Refractive Index | n20D 1.44 | --INVALID-LINK--[5] |

| Storage Conditions | 2 - 8 °C | --INVALID-LINK--[5] |

Spectroscopic Data

| Spectrum Type | Data Availability | Source |

| ¹H NMR | Available | --INVALID-LINK--[7] |

| ¹³C NMR | Available | --INVALID-LINK--[8] |

| IR | Available | --INVALID-LINK--[7] |

| Mass Spectrometry | Available | --INVALID-LINK--[7] |

Experimental Protocols

Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol

A common synthetic route to 4-Fluoro-3-(trifluoromethyl)phenol involves the diazotization of 4-fluoro-3-trifluoromethylaniline followed by hydrolysis. The following protocol is adapted from patent literature.

Materials:

-

4-fluoro-3-trifluoromethylaniline

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Water

-

Toluene

-

Copper sulfate (for hydrolysis step)

Procedure:

-

Diazotization:

-

Mix 4-fluoro-3-trifluoromethylaniline with concentrated sulfuric acid and water at room temperature.

-

Cool the mixture to below 10°C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5°C to ensure the complete formation of the diazonium salt.

-

-

Hydrolysis:

-

Prepare a mixture of an aqueous solution of copper sulfate and a water-insoluble solvent such as toluene, xylene, or chlorobenzene.

-

Heat this mixture to 75-85°C.

-

Slowly add the previously prepared diazonium salt solution to the heated mixture.

-

Maintain the temperature at 75-85°C during the addition.

-

-

Workup and Purification:

-

After the addition is complete, cool the reaction mixture.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and quantify the product using gas chromatography. The yield of 4-fluoro-3-trifluoromethylphenol is reported to be as high as 96%.

-

General Protocol for In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This protocol provides a general method to assess the anti-inflammatory potential of phenolic compounds by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Test compound (4-Fluoro-3-(trifluoromethyl)phenol) dissolved in DMSO

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

General Protocol for Antimicrobial Activity Assay (Broth Microdilution)

This protocol outlines a general method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound (4-Fluoro-3-(trifluoromethyl)phenol) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Mechanisms of Action in Drug Development

4-Fluoro-3-(trifluoromethyl)phenol serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.[1][9] The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates.[9] While the direct biological activity of this specific phenol is not extensively documented, the broader class of phenolic compounds is known to interact with key signaling pathways involved in inflammation and microbial pathogenesis.

Anti-Inflammatory Effects and Signaling Pathways

Phenolic compounds are known to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11]

-

NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammatory responses.[1][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenolic compounds can interfere with this pathway at multiple points, including the inhibition of IκB phosphorylation.[1][11][12]

-